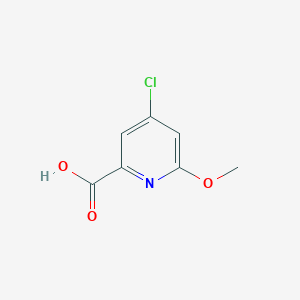
4-Chloro-6-methoxypicolinic acid
Cat. No. B1316058
Key on ui cas rn:
204378-34-7
M. Wt: 187.58 g/mol
InChI Key: CIOQPFUXWMRYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883789B2
Procedure details


630 mg (3.13 mmol) 4-chloro-6-methoxy-pyridine-2-carboxylic acid methyl ester was dissolved in 20 mL MeOH and treated with 2.34 mL 4 M aqueous NaOH solution at RT for 12 h. The reaction mixture was acidified with 4 M aqueous HCl. The solvent was removed by distillation and the residue taken up in water. The precipitate was filtered off, washed with water and dried.
Quantity
630 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([O:12][CH3:13])[N:6]=1)=[O:4].[OH-].[Na+].Cl>CO>[Cl:11][C:9]1[CH:8]=[C:7]([O:12][CH3:13])[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
630 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC(=CC(=C1)Cl)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=NC(=C1)OC)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
